molecular formula C13H21NO3 B1608048 (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine CAS No. 356090-87-4

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Cat. No.: B1608048
CAS No.: 356090-87-4
M. Wt: 239.31 g/mol
InChI Key: MSEUQISSMRSQFO-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and an amine group attached to a 2-methoxy-1-methyl-ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of methoxy-substituted benzyl groups in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets in biological systems. The methoxy groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzyl alcohol: Similar structure but lacks the amine group.

    2,3-Dimethoxybenzaldehyde: Similar structure but contains an aldehyde group instead of the amine.

    2,3-Dimethoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the amine.

Uniqueness

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is unique due to the presence of both methoxy groups and an amine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-6-5-7-12(16-3)13(11)17-4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEUQISSMRSQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385968
Record name N-[(2,3-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356090-87-4
Record name N-[(2,3-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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